molecular formula C88H158N24O20 B12784403 Bombolitin IV CAS No. 95753-40-5

Bombolitin IV

Cat. No.: B12784403
CAS No.: 95753-40-5
M. Wt: 1872.3 g/mol
InChI Key: OOVTXKYATDTCSZ-UHFFFAOYSA-N
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Description

Bombolitin IV is a peptide derived from the venom of bumblebees, specifically from the genus Bombus. This compound is part of a family of peptides known as bombolitins, which are known for their antimicrobial properties. This compound has been studied for its ability to disrupt cellular membranes, leading to cell lysis, and has shown potential in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bombolitin IV can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide.

Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the principles of SPPS can be scaled up for larger quantities. This involves the use of automated peptide synthesizers and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bombolitin IV primarily undergoes reactions typical of peptides, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through various chemical reactions, such as alkylation or acylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents like iodoacetamide for cysteine modification.

Major Products Formed: The major products depend on the specific reactions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Mechanism of Action

Bombolitin IV exerts its effects primarily by targeting and disrupting cellular membranes. The peptide interacts with the lipid bilayer, leading to the formation of pores and subsequent cell lysis. This mechanism is similar to other antimicrobial peptides and involves the interplay between peptide structure, lipid composition, and membrane selectivity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific sequence and structure, which confer distinct antimicrobial and anticancer properties. Its ability to functionalize nanomaterials further sets it apart from other similar peptides.

Properties

CAS No.

95753-40-5

Molecular Formula

C88H158N24O20

Molecular Weight

1872.3 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C88H158N24O20/c1-20-50(16)67(93)84(128)105-62(39-64(92)113)82(126)111-71(51(17)21-2)87(131)102-56(30-24-27-33-90)77(121)104-63(40-66(115)116)83(127)112-72(52(18)22-3)88(132)107-59(36-45(6)7)79(123)98-53(19)74(118)100-55(29-23-26-32-89)76(120)103-60(37-46(8)9)80(124)110-69(48(12)13)85(129)101-57(31-25-28-34-91)78(122)109-70(49(14)15)86(130)106-58(35-44(4)5)75(119)96-42-65(114)99-61(38-54-41-95-43-97-54)81(125)108-68(47(10)11)73(94)117/h41,43-53,55-63,67-72H,20-40,42,89-91,93H2,1-19H3,(H2,92,113)(H2,94,117)(H,95,97)(H,96,119)(H,98,123)(H,99,114)(H,100,118)(H,101,129)(H,102,131)(H,103,120)(H,104,121)(H,105,128)(H,106,130)(H,107,132)(H,108,125)(H,109,122)(H,110,124)(H,111,126)(H,112,127)(H,115,116)

InChI Key

OOVTXKYATDTCSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N

Origin of Product

United States

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